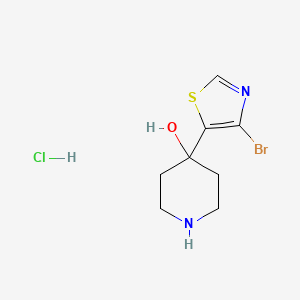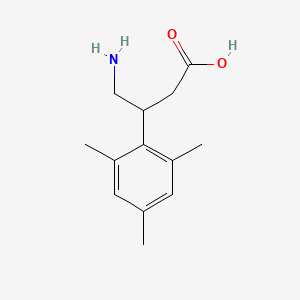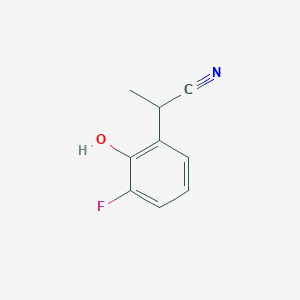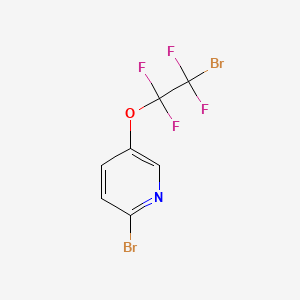
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride is a chemical compound with the molecular formula C8H11BrN2OS·HCl. This compound features a piperidine ring substituted with a bromothiazole group and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with bromoacetic acid under acidic conditions.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Piperidine Ring Formation: The bromothiazole intermediate is reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate to form the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate (PCC).
Reduction: The bromothiazole moiety can be reduced to a thiazole using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the thiazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, hydrogen peroxide.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a thiazole derivative.
Substitution: Formation of various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiazole moiety can bind to active sites of enzymes, inhibiting their activity. The hydroxyl group may form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Chloro-1,3-thiazol-5-yl)piperidin-4-olhydrochloride
- 4-(4-Fluoro-1,3-thiazol-5-yl)piperidin-4-olhydrochloride
- 4-(4-Methyl-1,3-thiazol-5-yl)piperidin-4-olhydrochloride
Uniqueness
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electron-withdrawing nature can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in therapeutic applications.
Eigenschaften
Molekularformel |
C8H12BrClN2OS |
|---|---|
Molekulargewicht |
299.62 g/mol |
IUPAC-Name |
4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C8H11BrN2OS.ClH/c9-7-6(13-5-11-7)8(12)1-3-10-4-2-8;/h5,10,12H,1-4H2;1H |
InChI-Schlüssel |
CKESGKDSMVZXAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(C2=C(N=CS2)Br)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate](/img/structure/B13546110.png)
![3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid](/img/structure/B13546118.png)



![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B13546151.png)



methyl}prop-2-enamide](/img/structure/B13546190.png)


